DL-Panthenol

概要

説明

DL-Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5) and is thus a provitamin of B5. In organisms, it is quickly oxidized to pantothenic acid. This compound is a viscous, transparent liquid at room temperature and is widely used in pharmaceutical, cosmetic, and personal-care products due to its moisturizing and healing properties .

準備方法

Synthetic Routes and Reaction Conditions: DL-Panthenol can be synthesized through the chemical condensation of pantoic acid lactone and 3-aminopropanol . The reaction typically involves dissolving D-pantolactone in a solvent, decoloring, and filtering to obtain a D-pantolactone solution. This solution is then continuously introduced with 3-aminopropanol into a reactor for continuous reaction . The reaction temperature for the acylation reaction is maintained between 10-35°C .

Industrial Production Methods: In industrial settings, the preparation of D-panthenol involves the acylation reaction of D-pantolactone and 3-aminopropanol in a solvent, followed by aftertreatment to obtain high-purity D-panthenol . The recovered solvent can be reused, making the method safe and environmentally friendly .

化学反応の分析

Types of Reactions: DL-Panthenol undergoes various chemical reactions, including oxidation, reduction, and substitution. In organisms, it is quickly oxidized to pantothenic acid .

Common Reagents and Conditions: The common reagents used in the synthesis of panthenol include pantoic acid lactone and 3-aminopropanol . The reaction conditions typically involve maintaining a specific temperature range and using solvents for dissolution and purification .

Major Products Formed: The major product formed from the oxidation of panthenol is pantothenic acid, which is an essential nutrient for maintaining healthy skin and hair .

科学的研究の応用

D-Panthenol, a precursor of vitamin B5 (pantothenic acid), is used in dietary supplements and topical applications . Research into D-panthenol has largely focused on skin hydration, anti-irritation, and wound healing .

D-Panthenol Applications

- Hair Care D-panthenol has been used in hair care products to prevent hair loss, with research exploring its effects and mechanisms . Studies suggest D-panthenol stimulates hair growth by increasing cell viability, suppressing apoptotic markers, and prolonging the anagen phase in hair follicles .

- Skin Hydration and Anti-Irritation D-panthenol can alleviate facial redness from winter xerosis in people with sensitive skin .

- Wound Healing D-panthenol has been shown to promote wound healing .

Scientific Studies

- Cell Growth Stimulation In cultured human hair follicle cells (hDPCs), D-panthenol enhanced cell viability and increased the Ki67 proliferation marker . It also reduced apoptosis markers (Caspase3/9) and cell senescence markers (p21/p16) . Anagen-inducing factors (ALP, β-catenin, versican) were stimulated, while TGF-β1 expression was reduced .

- hORSCs In cultured hORSCs, D-panthenol enhanced cell proliferation and viability, while down-regulating cell senescence markers (p21/p16) and up-regulating VEGF and its receptor (VEGFR) .

- Dermal Penetration D-Panthenol can penetrate the skin, with penetration enhanced by ultrasound . A study using 1% surfactant yielded optimum results for skin penetration of D-Panthenol, with a steady increase in D-Panthenol concentration observed in receptor cell fluid .

Summary of Effects on Hair Follicle Cells

| Marker | Effect of D-Panthenol |

|---|---|

| Cell Viability | Increased |

| Ki67 (proliferation marker) | Increased |

| Caspase3/9 (apoptosis) | Reduced |

| p21/p16 (cell senescence) | Reduced |

| ALP, β-catenin, versican | Stimulated |

| TGF-β1 | Reduced |

| VEGF | Up-regulated |

| VEGFR | Up-regulated |

作用機序

DL-Panthenol is well absorbed into the skin and quickly converted into pantothenic acid by oxidation . Pantothenic acid is then distributed into the cells and converted to acetyl coenzyme A (acetyl CoA) in the cells of the epidermis . This conversion plays a crucial role in a wide range of enzymatic reactions and in cell growth .

類似化合物との比較

DL-Panthenol is closely related to pantothenic acid, which is a form of vitamin B5 . While both compounds have moisturizing and healing properties, panthenol is often used in its alcohol form, which is less expensive than pantothenic acid in its pure form . Other similar compounds include arginine, theanine, and hopantenic acid . This compound’s unique ability to be quickly oxidized to pantothenic acid and its effectiveness in promoting cell growth and healing make it a valuable compound in various applications .

生物活性

DL-Panthenol, also known as Dexpanthenol, is a derivative of pantothenic acid (vitamin B5) that exhibits a range of biological activities beneficial for human health. Its applications span from dermatological to pharmaceutical uses, primarily due to its moisturizing, wound healing, and anti-inflammatory properties. This article outlines the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound is the alcohol form of pantothenic acid and is involved in various biochemical processes. It is a precursor to coenzyme A (CoA), which plays a crucial role in fatty acid metabolism and the synthesis of steroid hormones. The incorporation of pantothenic acid into CoA facilitates numerous metabolic pathways essential for energy production and biosynthesis.

1. Cell Growth and Hair Follicle Stimulation

Recent studies have demonstrated that this compound promotes cell growth and enhances hair follicle health. In a study investigating its effects on human dermal papilla cells (hDPCs), this compound was found to:

- Increase Cell Viability : Treatment with this compound resulted in a concentration-dependent increase in cell viability, with a maximum growth increment of approximately 30% at 2.5 mM concentration.

- Reduce Apoptotic Markers : The expression of apoptosis-related markers such as Caspase-3 and Caspase-9 decreased significantly, indicating an anti-apoptotic effect.

- Enhance Anagen Phase Induction : Key markers for hair growth, including alkaline phosphatase (ALP) and β-catenin, were significantly upregulated following treatment with this compound, suggesting its potential in promoting the anagen phase of hair growth .

| Concentration (mM) | Cell Viability Increase (%) | Caspase-3 Expression Reduction (%) | ALP Activity Increase (%) |

|---|---|---|---|

| 0.5 | 10 | 10 | 15 |

| 1 | 20 | 15 | 25 |

| 2.5 | 30 | 20 | 40 |

2. Wound Healing Properties

This compound has been extensively studied for its wound healing properties. It enhances epithelialization and accelerates the healing process in skin injuries. A clinical trial demonstrated that topical application of this compound significantly improved wound closure rates compared to control treatments.

3. Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory effects, which are critical in treating various skin conditions such as dermatitis and psoriasis. Research indicates that this compound reduces the expression of pro-inflammatory cytokines, thereby alleviating inflammation in affected tissues .

Antimicrobial Activity

This compound has shown antimicrobial properties against various bacterial strains. A study reported that it effectively inhibited the growth of Staphylococcus aureus by reducing the activity of pantothenate kinase, an enzyme crucial for bacterial metabolism . This property suggests potential applications in formulations aimed at preventing infections.

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. No significant toxic effects were noted during subchronic oral administration in animal models, supporting its use in cosmetic and pharmaceutical formulations .

Case Studies

- Hair Loss Treatment : A clinical evaluation involving patients with androgenetic alopecia showed that those using products containing this compound experienced improved hair density and thickness after three months of treatment.

- Skin Repair : Patients with chronic wounds treated with a this compound-based ointment exhibited faster healing times compared to those receiving standard care.

特性

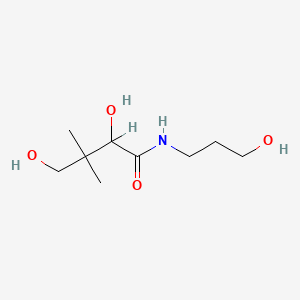

IUPAC Name |

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。